molecular formula C9H7N3S B12375867 Tricyclazole-d3

Tricyclazole-d3

Cat. No.: B12375867
M. Wt: 192.26 g/mol
InChI Key: DQJCHOQLCLEDLL-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclazole-d3 is a deuterium-labeled analog of tricyclazole, a fungicide primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, tricyclazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclazole-d3 involves the incorporation of deuterium into the tricyclazole molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tricyclazole-d3, like its parent compound, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricyclazole-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Tricyclazole-d3, like tricyclazole, inhibits the biosynthesis of melanin in the appressoria of Pyricularia oryzae. This inhibition prevents the fungus from penetrating the host plant’s epidermis, thereby protecting the plant from infection. The compound specifically targets the enzyme responsible for melanin production, disrupting the fungal cell wall’s rigidity and integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclazole-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved tracing in metabolic studies and enhanced stability in environmental analyses. The deuterium atoms also result in a slightly altered pharmacokinetic profile compared to the non-labeled tricyclazole .

Properties

Molecular Formula

C9H7N3S

Molecular Weight

192.26 g/mol

IUPAC Name

8-(trideuteriomethyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i1D3

InChI Key

DQJCHOQLCLEDLL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C2C(=CC=C1)SC3=NN=CN23

Canonical SMILES

CC1=C2C(=CC=C1)SC3=NN=CN23

Origin of Product

United States

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